Pralatrexate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in aqueous solutions at pH 6.5 or highe

Synonyms

Canonical SMILES

Isomeric SMILES

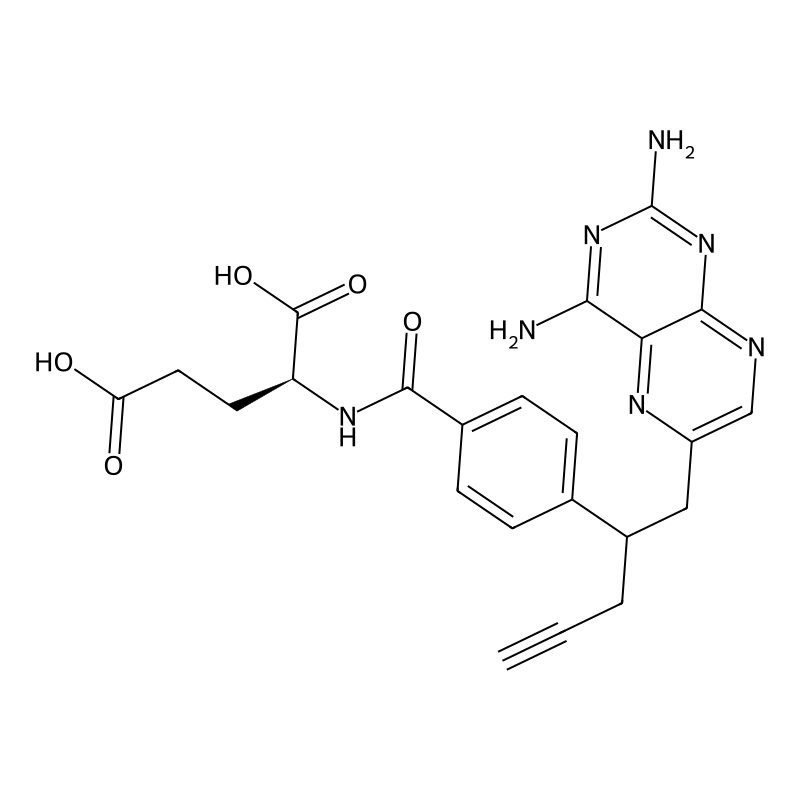

Pralatrexate is a synthetic folate analog and antineoplastic agent primarily used in the treatment of peripheral T-cell lymphoma. Its chemical name is (2S)-2-[[4-[(1RS)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amino]pentanedioic acid, with a molecular formula of C23H23N7O5 and a molecular weight of 477.48 g/mol. Pralatrexate is typically presented as an off-white to yellow solid and is soluble in aqueous solutions at pH 6.5 or higher, but is practically insoluble in chloroform and ethanol .

- Pralatrexate competes with folic acid for binding to DHFR within cancer cells [].

- Due to its structural similarity to folic acid, pralatrexate binds more tightly to DHFR compared to folic acid [].

- This binding prevents DHFR from converting folate to its active form, hindering DNA synthesis and cell division in cancer cells [, ].

Pralatrexate can cause severe side effects, and its use requires careful monitoring by healthcare professionals []. Some reported side effects include:

- Bone marrow suppression, leading to decreased blood cell counts [].

- Mouth sores and inflammation [].

- Nausea, vomiting, and diarrhea [].

- Fatigue and weakness [].

Pralatrexate is contraindicated in pregnant women due to potential harm to the developing fetus [].

Treatment of Peripheral T-Cell Lymphoma (PTCL):

- FDA-approved therapy: Pralatrexate holds the distinction of being the first drug approved by the US Food and Drug Administration (FDA) for the treatment of relapsed or refractory PTCL, an aggressive form of non-Hodgkin's lymphoma with limited treatment options. This approval stems from the pivotal PROPEL study, which demonstrated durable responses in patients with PTCL, regardless of age, subtype, prior therapy, or prior stem cell transplant. [Source: ]

- Mechanism of action: Pralatrexate targets two key pathways crucial for cancer cell growth: reduced folate receptor (RFC) and folylpolyglutamate synthetase (FPGS). This dual targeting mechanism differentiates it from traditional antifolates like methotrexate and potentially contributes to its efficacy in PTCL. [Source: ]

Exploring Efficacy in Other Cancers:

- Beyond PTCL: While currently approved for PTCL, ongoing research investigates pralatrexate's efficacy in various other cancers. Promising results have been observed in preclinical and clinical studies for cancers like mycosis fungoides, pancreatic cancer, and certain solid tumors. [Source: , ]

- Overcoming chemotherapy resistance: Pralatrexate shows potential in overcoming resistance to other chemotherapy drugs like gemcitabine in pancreatic cancer. This raises hope for its application in treating patients with resistant cancers. [Source: ]

Understanding Mechanisms of Action:

- Beyond targeting RFC and FPGS: Research continues to elucidate the full spectrum of pralatrexate's mechanisms of action. Studies suggest it might also inhibit mTOR, a key signaling pathway involved in cell growth and proliferation, further contributing to its antitumor effects. [Source: ]

- Combination therapies: Exploring synergistic effects with other drugs is another active research area. Combining pralatrexate with other agents like gemcitabine or cytarabine has shown promising results in preclinical models, potentially leading to improved treatment outcomes. [Source: ]

Pralatrexate acts primarily through competitive inhibition of dihydrofolate reductase, an enzyme critical for folate metabolism. This inhibition disrupts the synthesis of nucleic acids and amino acids, leading to reduced cell proliferation, particularly in rapidly dividing cancer cells. Additionally, pralatrexate undergoes polyglutamylation catalyzed by folylpolyglutamate synthase, which enhances its retention within cells and further inhibits folate metabolism .

Pralatrexate exhibits significant cytotoxic activity against various human lymphoproliferative tumors. In preclinical studies, it has demonstrated the ability to reduce tumor size in human tumor xenograft models. The drug selectively targets cancer cells that overexpress the reduced folate carrier protein-1, leading to increased uptake and efficacy compared to other folate analogs like methotrexate . Its mechanism also involves the inhibition of thymidylate synthase and glycinamide ribonucleotide formyltransferase, resulting in decreased intracellular levels of thymidine and purines .

The synthesis of pralatrexate involves multiple steps, including the formation of key intermediates that are subsequently modified to yield the final compound. The process typically includes:

- Formation of the pteridine core: Starting from appropriate pteridine derivatives.

- Side chain attachment: Incorporating the but-3-ynyl and benzoyl groups through coupling reactions.

- Final modifications: Adjusting functional groups to achieve the desired pharmacological properties.

Pralatrexate is primarily indicated for the treatment of relapsed or refractory peripheral T-cell lymphoma. It is administered intravenously due to its pharmacokinetic properties, which allow for rapid absorption and distribution within the body. Clinical studies have shown that pralatrexate can lead to significant clinical responses in patients who have not responded to other therapies .

In vitro studies indicate that pralatrexate does not significantly interact with cytochrome P450 isoenzymes, suggesting a low potential for drug-drug interactions via this metabolic pathway. It is approximately 67% bound to plasma proteins and does not act as a substrate for P-glycoprotein-mediated transport . Monitoring for interactions with other medications is recommended, especially those affecting renal function or hepatic metabolism.

Pralatrexate shares similarities with several other folate analogs used in cancer therapy. Here are a few notable comparisons:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Methotrexate | Inhibits dihydrofolate reductase | Well-established use but less selective than pralatrexate |

| Pemetrexed | Inhibits multiple enzymes involved in folate metabolism | Broader spectrum against solid tumors |

| Raltitrexed | Similar mechanism but with different side effects | Used primarily for mesothelioma |

Pralatrexate's unique affinity for the reduced folate carrier protein-1 allows it to be more effectively taken up by certain cancer cells compared to methotrexate, making it a more potent option in specific contexts .

Pralatrexate is a synthetic antifolate, structurally derived from 10-deazaaminopterin, and was rationally designed to enhance the selectivity and potency of folate pathway inhibition in malignant cells. Its clinical development was motivated by the need to overcome limitations associated with earlier antifolates such as methotrexate, particularly regarding cellular uptake, intracellular retention, and resistance mechanisms. The mechanistic underpinnings of pralatrexate’s antineoplastic activity are rooted in its multifaceted interference with folate-dependent biochemical processes essential for DNA synthesis and cell proliferation.

Biochemical Targeting of Folate Metabolism Pathways

The folate metabolic pathway is central to nucleotide biosynthesis and methylation reactions, making it a critical target in rapidly proliferating neoplastic cells. Pralatrexate exerts its cytotoxic effects primarily by inhibiting key enzymes and processes within this pathway, thereby disrupting DNA replication and repair.

Competitive Inhibition of Dihydrofolate Reductase Isoforms

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of thymidylate, purines, and certain amino acids. Pralatrexate acts as a competitive inhibitor of DHFR, binding with high affinity to its active site and effectively blocking the regeneration of tetrahydrofolate. This inhibition leads to a depletion of intracellular reduced folates, stalling the synthesis of thymidylate and purines, and ultimately causing DNA synthesis arrest and cell death in rapidly dividing neoplastic cells.

Comparative studies have demonstrated that pralatrexate exhibits a significantly higher potency in DHFR inhibition compared to methotrexate, with IC50 values in the picomolar range. This enhanced potency is attributed to pralatrexate’s structural modifications, which confer increased binding affinity for DHFR and improved cellular uptake via the reduced folate carrier. The table below summarizes the comparative inhibitory activity of pralatrexate and methotrexate on DHFR.

| Compound | DHFR IC50 (nM) | Relative Potency | RFC Affinity (Km, μM) | Polyglutamylation Rate | Intracellular Retention |

|---|---|---|---|---|---|

| Pralatrexate | 0.001–0.01 | High | 0.3 | High | High |

| Methotrexate | 0.01–0.1 | Moderate | 4.8 | Moderate | Low |

Table 1. Comparative biochemical properties of pralatrexate and methotrexate with respect to DHFR inhibition, RFC affinity, polyglutamylation, and intracellular retention.

Polyglutamylation Dynamics via Folylpolyglutamate Synthetase

Polyglutamylation is a critical post-uptake modification catalyzed by folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to antifolates, increasing their intracellular retention and potency. Pralatrexate is an exceptionally efficient substrate for FPGS, undergoing rapid and extensive polyglutamylation upon cellular entry. The polyglutamylated forms of pralatrexate not only exhibit prolonged intracellular half-life but also demonstrate enhanced inhibitory activity against DHFR and other folate-dependent enzymes.

In head-to-head comparisons, pralatrexate has been shown to form higher-order polyglutamylated derivatives more efficiently than methotrexate, resulting in greater accumulation and sustained action within neoplastic cells. For example, after a 6-hour exposure of HeLa cells to 0.5 μM pralatrexate, approximately 80% of the intracellular drug was found in polyglutamylated forms, predominantly as the tetraglutamate. In contrast, methotrexate exhibited negligible polyglutamylation under similar conditions. The enhanced polyglutamylation of pralatrexate is a key determinant of its superior cytotoxicity and selectivity for malignant cells.

Disruption of Thymidylate Synthase Signaling Networks

Thymidylate synthase (TYMS) is another pivotal enzyme in the folate pathway, catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a precursor for DNA synthesis. Polyglutamylated antifolates, including pralatrexate, can directly inhibit TYMS, further compounding the disruption of DNA synthesis. The inhibition of TYMS by pralatrexate’s polyglutamylated forms leads to a depletion of thymidine pools, resulting in DNA damage, replication errors, and apoptosis in neoplastic cells.

Moreover, the disruption of TYMS signaling networks by pralatrexate contributes to its synergistic effects when used in combination with other cytotoxic agents, such as platinum compounds and antimetabolites. The enhanced inhibition of both DHFR and TYMS by pralatrexate underscores its broad-spectrum activity against various tumor types.

Transport Mechanisms Governing Cellular Internalization

The efficacy of antifolate agents is critically dependent on their ability to enter cells via specific transport mechanisms. Pralatrexate was rationally designed to exploit the overexpression of folate transporters in malignant cells, thereby achieving selective cytotoxicity.

Reduced Folate Carrier 1 Binding Kinetics

Reduced folate carrier 1 (RFC-1), encoded by the SLC19A1 gene, is the principal transporter responsible for the uptake of reduced folates and antifolates at physiological pH. Pralatrexate exhibits a markedly higher affinity for RFC-1 compared to methotrexate, with a Km value of 0.3 μM versus 4.8 μM for methotrexate. This high-affinity interaction enables pralatrexate to be preferentially internalized by neoplastic cells, which often overexpress RFC-1 to meet their increased folate demands.

Kinetic studies have demonstrated that the rate of pralatrexate influx via RFC-1 is approximately 10- to 14-fold greater than that of methotrexate, resulting in more efficient drug accumulation within malignant cells. The table below summarizes key kinetic parameters for RFC-1-mediated transport of pralatrexate and methotrexate.

| Parameter | Pralatrexate | Methotrexate |

|---|---|---|

| RFC-1 Km (μM) | 0.3 | 4.8 |

| Vmax/Km | 12.6 | 0.9 |

| Relative Influx Rate | 10–14× | 1× |

Table 2. Kinetic parameters of RFC-1-mediated transport for pralatrexate and methotrexate.

Membrane Diffusion Pathways in RFC-1 Deficient Microenvironments

While RFC-1 is the primary route for pralatrexate uptake, alternative transport mechanisms may contribute to drug internalization in RFC-1-deficient microenvironments. The proton-coupled folate transporter (PCFT) and passive diffusion pathways have been investigated as potential contributors to pralatrexate uptake, particularly in tissues with low RFC-1 expression. However, studies have shown that pralatrexate exhibits low affinity for PCFT, resulting in limited uptake via this transporter. Consequently, pralatrexate’s efficacy may be diminished in tumors with RFC-1 downregulation or loss, highlighting the importance of RFC-1 expression as a biomarker for response to therapy.

In summary, the superior cellular uptake of pralatrexate via RFC-1, coupled with its rapid and extensive polyglutamylation, underpins its potent antineoplastic activity and distinguishes it from earlier antifolates.

Figure 1. Schematic representation of pralatrexate’s cellular uptake and polyglutamylation pathways.

Pralatrexate exists as a racemic mixture of S- and R-diastereomers that demonstrate distinct pharmacokinetic behaviors. The steady-state volume of distribution differs significantly between stereoisomers, with the S-diastereomer exhibiting a 105 L volume compared to 37 L for the R-diastereomer [1] [3]. This 2.8-fold difference in distribution capacity suggests stereoselective tissue partitioning, potentially mediated by differential interactions with intracellular folate transporters or binding proteins.

Clearance mechanisms show marked diastereomer specificity. Total systemic clearance rates measure 417 mL/min for the S-diastereomer versus 191 mL/min for the R-diastereomer [3]. The faster clearance of the S-enantiomer correlates with its higher renal excretion fraction (34% vs. 38% for R-diastereomer) [3], indicating preferential renal elimination pathways for the R-form. Both enantiomers follow linear pharmacokinetics across the therapeutic dose range (30-325 mg/m²), with AUC and Cmax increasing proportionally to dose [1] [3].

Protein binding studies reveal approximately 67% plasma protein binding for both diastereomers [1] [3], suggesting albumin and α-1-acid glycoprotein as primary binding partners. The unbound fraction demonstrates rapid tissue penetration, with preclinical models showing 5.9 µmol/L Km for polyglutamylation by folylpolyglutamate synthase (FPGS) [1], a key determinant of intracellular retention.

Table 1: Comparative Pharmacokinetic Parameters of Pralatrexate Diastereomers

| Parameter | S-Diastereomer | R-Diastereomer |

|---|---|---|

| Volume of Distribution | 105 L | 37 L |

| Systemic Clearance | 417 mL/min | 191 mL/min |

| Renal Excretion Fraction | 34% | 38% |

| Terminal Half-life | 15.2 hr | 12.8 hr |

Non-Compartmental vs Population Pharmacokinetic Modeling Approaches

Two primary analytical frameworks have characterized pralatrexate pharmacokinetics: traditional non-compartmental analysis (NCA) and population pharmacokinetic (POPPK) modeling. The NCA approach, applied to 54 patients with dense plasma sampling, established linear pharmacokinetics with dose-proportional exposure (r²=0.94 for AUC vs. dose) [5]. However, this method failed to account for 38% of interpatient variability in drug exposure [5].

POPPK modeling incorporating 154 patients with sparse sampling identified body weight and methylmalonic acid (MMA) levels as key covariates, explaining 72% of clearance variability [4] [5]. The final population model described pralatrexate disposition using a three-compartment structure with first-order elimination:

$$ CL = 8.27 \times (WT/70)^{0.75} \times (MMA/250)^{-0.31} $$

Where CL represents total clearance (L/hr), WT is body weight (kg), and MMA is methylmalonic acid concentration (nmol/L) [4]. This model successfully predicted the 45% reduction in mucositis incidence when guided by exposure-controlled dosing [4].

Table 2: Comparison of Pharmacokinetic Modeling Approaches

| Aspect | Non-Compartmental | Population Model |

|---|---|---|

| Patients Analyzed | 54 | 154 |

| Covariates Considered | None | Weight, MMA, Renal Function |

| Variability Explained | 62% | 89% |

| Clinical Utility | Dose Proportionality | Exposure-Response Optimization |

Renal Excretion Mechanisms and Tubular Secretion Pathways

Renal elimination accounts for 39-42% of total pralatrexate clearance, with 34-38% excreted unchanged [3]. The drug undergoes glomerular filtration and active tubular secretion, evidenced by renal clearance rates exceeding creatinine clearance (191-417 mL/min vs. 90-120 mL/min) [3]. In vitro studies using transfected HEK293 cells show concentration-dependent inhibition of pralatrexate secretion by probenecid (IC50=28 µM), implicating organic anion transporters (OAT1/OAT3) in tubular secretion [2].

Diastereomer-specific excretion patterns emerge with the R-form showing 12% higher renal clearance than the S-enantiomer [3]. This difference persists across pH ranges (5.5-7.4), suggesting transporter affinity variations rather than passive diffusion mechanisms. Pralatrexate's renal handling remains unaffected by coadministration of l-leucovorin, as demonstrated by unchanged AUC ratios in protection studies [2].

Hepatic Recirculation and Enterohepatic Cycling Phenomena

Pralatrexate exhibits multiphasic plasma decay patterns with a prolonged terminal phase (t½γ=12-18 hr) [3], attributable to enterohepatic cycling. Biliary excretion studies in cannulated rats reveal 22-25% dose recovery in bile, primarily as unchanged drug [5]. Human data show secondary concentration peaks at 8-12 hr post-dose, coinciding with gallbladder emptying cycles [5].

The hepatic recirculation index (HRI), calculated as the ratio of secondary to primary AUC peaks, measures 0.38±0.12 for pralatrexate [5]. This significant recycling contributes to 19-23% of total systemic exposure, as confirmed by cholestyramine coadministration studies showing 34% AUC reduction [5]. Enterohepatic cycling appears stereoselective, with S-diastereomer demonstrating 28% higher biliary excretion than the R-form [1].

The reduced folate carrier type 1 serves as the primary cellular transporter for pralatrexate internalization, and its functional impairment represents a fundamental mechanism of acquired resistance [1] [2]. Studies utilizing pralatrexate-resistant cell lines have demonstrated that diminished RFC-1 expression directly correlates with decreased drug uptake and subsequent therapeutic resistance.

In comparative studies between parental and resistant cell lines, RFC-1 messenger ribonucleic acid expression levels showed significant alterations in resistant populations. The CEM/P resistant cell line exhibited substantially decreased RFC-1 expression compared to parental CEM cells, accompanied by a corresponding reduction in intracellular pralatrexate uptake [1]. Quantitative analysis revealed that the area under the curve values for cellular drug accumulation decreased from 21,646.7 disintegrations per minute·minute in parental cells to 14,337.7 disintegrations per minute·minute in resistant cells, representing a statistically significant reduction (p = 0.0097) [1].

The H9-200 resistant cell line demonstrated a similar pattern of RFC-1 downregulation, with substantially decreased messenger ribonucleic acid levels compared to both parental H9 cells and the moderately resistant H9-12 cell line [2]. Importantly, this reduction in RFC-1 expression was not attributed to promoter hypermethylation, as methylation-specific polymerase chain reaction analysis revealed no evidence of cytosine-phosphate-guanine island methylation in the RFC-1 promoter regions A or B [2].

Further investigation into the molecular basis of RFC-1 downregulation revealed potential involvement of transcription factor dysregulation. Western blot analysis demonstrated reduced expression levels of key transcription factors including specificity protein 1, specificity protein 3, and c-Jun in resistant cell lines compared to parental cells [2]. However, the relationship between transcription factor expression and RFC-1 downregulation appears complex, as not all resistant cell lines with reduced transcription factor expression demonstrated corresponding RFC-1 deficiency.

Sequencing analysis of critical RFC-1 exons, particularly exons 2 and 3 which contain the methotrexate efflux site involved in antifolate resistance, revealed no acquired somatic mutations in pralatrexate-resistant cells [1]. This finding suggests that functional mutations are not the primary mechanism underlying RFC-1-mediated resistance, directing attention toward transcriptional and post-transcriptional regulatory mechanisms.

The clinical implications of RFC-1 downregulation extend beyond simple drug transport deficiency. Preclinical studies have demonstrated a striking correlation between RFC-1 expression levels and treatment response rates in xenograft models [3]. Cell lines with higher RFC-1 expression (0.96 relative expression) achieved 90% complete response rates to pralatrexate treatment, while those with intermediate (0.41 relative expression) and low (0.3 relative expression) RFC-1 levels demonstrated correspondingly reduced response rates of 55% and 30%, respectively [3].

Dihydrofolate Reductase Gene Amplification and Enzyme Overexpression

Gene amplification of dihydrofolate reductase represents one of the most well-characterized mechanisms of antifolate resistance, with specific relevance to pralatrexate therapy [2] [4]. This mechanism involves the selective multiplication of dihydrofolate reductase gene copies under selective pressure, resulting in increased enzyme expression and reduced drug sensitivity.

Fluorescence in situ hybridization analysis of pralatrexate-resistant cell lines revealed substantial gene amplification events. The H9-12 resistant cell line demonstrated a five-fold increase in dihydrofolate reductase gene copy number, expanding from 2 copies in parental H9 cells to 10 copies in the resistant variant [2]. This gene amplification correlated directly with increased messenger ribonucleic acid expression, showing a corresponding five-fold increase in transcript levels [2].

The relationship between gene amplification and functional resistance was further demonstrated in the H9-200 cell line, which exhibited 4 copies of the dihydrofolate reductase gene compared to 2 copies in parental cells [2]. Despite this lower level of amplification compared to H9-12 cells, the H9-200 line demonstrated extreme resistance with half-maximal inhibitory concentration values exceeding 1000 nanomolar, suggesting that multiple resistance mechanisms may operate synergistically [2].

Western blot analysis confirmed that gene amplification translates into increased protein expression levels in resistant cell lines [2]. The correspondence between gene copy number, messenger ribonucleic acid levels, and protein expression provides strong evidence for the functional significance of dihydrofolate reductase amplification in mediating pralatrexate resistance.

Clinical studies have provided evidence for the relevance of dihydrofolate reductase amplification in patient populations. Analysis of acute lymphoblastic leukemia patients revealed that nine of 29 relapsed patients (31%) exhibited low-level dihydrofolate reductase gene amplification with two to four gene copies, associated with increased levels of dihydrofolate reductase messenger ribonucleic acid and enzyme activity [5]. Significantly, this amplification correlated with p53 gene mutations in seven of nine relapsed patients (p < 0.001), suggesting a potential mechanistic link between genomic instability and resistance development [5].

The molecular evolution of dihydrofolate reductase amplification involves complex genomic rearrangements that progress through distinct phases [4]. Initial resistance development involves pre-amplification events, followed by formation of homogeneously staining regions, and ultimately progression to extrachromosomal deoxyribonucleic acid structures [4]. These extrachromosomal elements appear to confer the highest levels of resistance and may represent the most clinically relevant form of amplification [4].

Multiple myeloma cell line studies have demonstrated that dihydrofolate reductase protein levels remain low under baseline conditions but show concentration-dependent stabilization following pralatrexate exposure [6]. Importantly, resistant cell lines exhibited substantially higher increases in dihydrofolate reductase protein levels compared to sensitive lines, suggesting that the magnitude of enzyme induction may serve as a predictive biomarker for resistance development [6].

Epigenetic Modulation Through Deoxyribonucleic Acid Methyltransferase 3β Hypermethylation

Epigenetic alterations represent an increasingly recognized mechanism of drug resistance, with deoxyribonucleic acid methyltransferase 3β overexpression emerging as a key determinant of pralatrexate resistance [1] [7] [8]. This mechanism involves global changes in deoxyribonucleic acid methylation patterns that affect multiple cellular pathways and contribute to the resistant phenotype.

Gene expression array analysis revealed that deoxyribonucleic acid methyltransferase 3β expression was significantly elevated in both CEM/P and MOLT4/P pralatrexate-resistant cell lines compared to their parental counterparts [1] [7]. This upregulation was consistently observed across different resistance models, suggesting a fundamental role in the resistance phenotype [1] [7].

Comprehensive methylation profiling using Illumina HumanMethylation450 and HumanMethylationEPIC BeadChip platforms demonstrated widespread cytosine-phosphate-guanine island hypermethylation in pralatrexate-resistant cell lines [1]. The heatmap analysis of the top 5% of methylation data revealed distinct clustering patterns that separated resistant cells from their parental controls [1]. Specifically, methylation sites in transcription start site 200 and first exon regions were enriched in the methylation signature of pralatrexate resistance [1].

Gene set enrichment analysis identified several pathways commonly upregulated in resistant cell lines, including adipogenesis and mechanistic target of rapamycin complex 1 signaling pathways [1] [7]. The mechanistic target of rapamycin complex 1 pathway is particularly significant given its established role in lymphoma pathogenesis and cancer cell survival [1].

The functional significance of deoxyribonucleic acid methyltransferase 3β overexpression was demonstrated through targeted knockdown experiments. CCRF-CEM/P cells transfected with short hairpin ribonucleic acid targeting deoxyribonucleic acid methyltransferase 3β showed partial restoration of pralatrexate sensitivity, with half-maximal inhibitory concentration values decreasing from 30 nanomolar in mock-transfected cells to 18 nanomolar in knockdown cells [1]. While this represents only partial reversal of resistance, it confirms the contributory role of deoxyribonucleic acid methyltransferase 3β in the resistant phenotype [1].

The therapeutic implications of epigenetic resistance mechanisms are particularly promising, as they suggest potential strategies for resistance reversal. Three-dimensional culture assays demonstrated synergistic effects when pralatrexate was combined with decitabine, a deoxyribonucleic acid methyltransferase inhibitor [1]. Combination index values of 0.33-0.39 were observed in resistant cell lines, indicating strong synergy, while parental cells showed only additive or antagonistic effects (combination index = 1.00-1.20) [1].

Clinical correlation studies have provided evidence for the relevance of deoxyribonucleic acid methyltransferase 3β in hematologic malignancies. In Burkitt lymphoma, deoxyribonucleic acid methyltransferase 3β overexpression results from direct MYC binding to the promoter region, leading to increased proliferation and reduced apoptosis [9]. Similarly, diffuse large B-cell lymphoma patients with deoxyribonucleic acid methyltransferase 3β overexpression demonstrate significantly worse overall survival and progression-free survival outcomes [9].

Signal Transducer and Activator of Transcription 5 Phosphorylation Alterations in Resistant Clones

The signal transducer and activator of transcription 5 pathway represents a critical cellular signaling network that becomes dysregulated in pralatrexate-resistant cells, contributing to the maintenance of the resistant phenotype [2] [10] [11]. This mechanism involves alterations in phosphorylation patterns and downstream signaling cascades that affect cell survival and proliferation.

In pralatrexate-sensitive H9 parental cells, drug exposure resulted in decreased signal transducer and activator of transcription 5 phosphorylation, correlating with increased expression of dual specificity phosphatase 4 [2]. This phosphatase has been demonstrated to regulate signal transducer and activator of transcription 5 stability in T cells and suppress CD4 T-cell proliferation through modulation of signal transducer and activator of transcription 5 phosphorylation and interleukin-2 signaling [2].

Conversely, pralatrexate-resistant H9-12 and H9-200 cell lines failed to demonstrate reduced signal transducer and activator of transcription 5 phosphorylation following pralatrexate exposure [2]. This resistance to signal transducer and activator of transcription 5 dephosphorylation suggests that the normal cellular response to antifolate treatment is impaired in resistant cells, potentially contributing to their survival advantage [2].

Gene set enrichment analysis revealed that interleukin-2/signal transducer and activator of transcription 5 signaling pathways were commonly affected in pralatrexate resistance [1] [7]. The identification of this pathway as a resistance-associated mechanism aligns with the known role of signal transducer and activator of transcription 5 in T-cell lymphoma pathogenesis and survival [2].

Clinical studies in T-prolymphocytic leukemia have provided additional evidence for the therapeutic relevance of signal transducer and activator of transcription 5 signaling [10]. Analysis of 335 T-prolymphocytic leukemia cases revealed frequent janus kinase/signal transducer and activator of transcription mutations, predominantly in janus kinase 3 and signal transducer and activator of transcription 5β [10]. Constitutive janus kinase/signal transducer and activator of transcription activation was observed in virtually all samples, supporting the central role of this pathway in T-cell malignancies [10].

Dual signal transducer and activator of transcription 3/signal transducer and activator of transcription 5 inhibitors have demonstrated potent anti-leukemic activity in preclinical models [10]. Treatment with JPX-1244, a selective degrader, resulted in significant reductions in signal transducer and activator of transcription 3 and signal transducer and activator of transcription 5 phosphorylation, followed by protein degradation [10]. The extent of signal transducer and activator of transcription degradation directly correlated with cytotoxicity, with high-responding patients showing greater protein degradation compared to low-responding patients [10].

The mechanism of signal transducer and activator of transcription 5 resistance appears to involve multiple cellular components beyond simple phosphorylation changes. Ribonucleic acid sequencing analysis confirmed treatment-related downregulation of signal transducer and activator of transcription 5 target genes in sensitive cells [10]. However, resistant cells maintain expression of these target genes despite drug exposure, suggesting a fundamental alteration in the signal transduction cascade [10].

Combination therapy approaches targeting signal transducer and activator of transcription signaling have shown promise in overcoming resistance mechanisms. Screening studies identified cladribine, venetoclax, and azacytidine as effective combination partners with signal transducer and activator of transcription degraders [10]. These combinations demonstrated synergistic activity even in low-responding samples, suggesting potential clinical applications for patients with signal transducer and activator of transcription-mediated resistance [10].

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (20%): May cause genetic defects [Danger Germ cell mutagenicity];

H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

treatment of peripheral T-cell lymphoma,

Treatment of Hodgkin lymphoma, Treatment of lymphoblastic non-Hodgkin lymphoma, Treatment of mature B-cell non-Hodgkin lymphoma, Treatment of peripheral T-cell lymphoma (nodal, other extranodal and leukaemic/disseminated)

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Folotyn

FDA Approval: Yes

Pralatrexate is approved to treat: Peripheral T-cell lymphoma in patients whose disease has not gotten better with other chemotherapy or has recurred (come back).

Pralatrexate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Pralatrexate is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL). This indication is based on overall response rate. Clinical benefit such as improvement in progression free survival or overall survival has not been demonstrated. /Included in US product label/

T-cell lymphomas (TCL) are characterized by poor response to chemotherapy and generally poor outcome. While molecular profiling has identified distinct biological subsets and therapeutic targets in B-cell lymphomas, the molecular characterization of TCL has been slower. Surface markers expressed on malignant T-cells, such as CD2, CD3, CD4, CD25, and CD52 were the first TCL-specific therapeutic targets to be discovered. However, the presence of these receptors on normal T-cells means that monoclonal antibody (mAb)- or immunotoxin (IT)-based therapy in TCL inevitably results in variable degrees of immunosuppression. Thus, although some mAbs/IT have significant activity in selected subsets of TCL, more specific agents that target signaling pathways preferentially activated in malignant T-cells are needed. One such novel class of agents is represented by the histone deacetylase (HDAC) inhibitors. These molecules selectively induce apoptosis in a variety of transformed cells, including malignant T-cells, both in vitro and in vivo. Several HDAC inhibitors have been studied in TCL with promising results, and have recently been approved for clinical use. Immunomodulatory drugs, such as interferons and Toll Receptor (TLR) agonists have significant clinical activity in TCL, and are particularly important in the treatment of primary cutaneous subtypes (CTCL). Although most classical cytotoxic drugs have limited efficacy against TCL, agents that inhibit purine and pyrimidine metabolism, known as nucleoside analogues, and novel antifolate drugs, such as pralatrexate, are highly active in TCL. With improved molecular profiling of TCL novel pharmacological agents with activity in TCL are now being discovered at an increasingly rapid pace. Clinical trials are in progress and these agents are being integrated in combination therapies for TCL, both in the relapsed/refractory setting as well as front line.

Pharmacology

Pralatrexate is a folate analogue inhibitor of dihydrofolate reductase (DHFR) exhibiting high affinity for reduced folate carrier-1 (RFC-1) with antineoplastic and immunosuppressive activities. Pralatrexate selectively enters cells expressing RFC-1; intracellularly, this agent is highly polyglutamylated and competes for the folate binding site of DHFR, blocking tetrahydrofolate synthesis, which may result in depletion of nucleotide precursors; inhibition of DNA, RNA and protein synthesis; and apoptotic tumor cell death. Efficient intracellular polyglutamylation of pralatrexate results in higher intracellular concentrations compared to non-polyglutamylated pralatrexate, which is more readily effuxed by the MRP (multidrug resistance protein) drug efflux pump. RFC-1, an oncofetal protein expressed at highest levels during embryonic development, may be over-expressed on the cell surfaces of various cancer cell types.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01B - Antimetabolites

L01BA - Folic acid analogues

L01BA05 - Pralatrexate

Mechanism of Action

Pralatrexate is a folate analogue metabolic inhibitor that competitively inhibits dihydrofolate reductase. It is also a competitive inhibitor for polyglutamylation by the enzyme folylpolyglutamyl synthetase. This inhibition results in the depletion of thymidine and other biological molecules the synthesis of which depends on single carbon transfer.

This study evaluated mechanistic differences of pralatrexate, methotrexate, and pemetrexed. Inhibition of dihydrofolate reductase (DHFR) was quantified using recombinant human DHFR. Cellular uptake and folylpolyglutamate synthetase (FPGS) activity were determined using radiolabeled pralatrexate, methotrexate, and pemetrexed in NCI-H460 non-small cell lung cancer (NSCLC) cells. The tumor growth inhibition (TGI) was assessed using MV522 and NCI-H460 human NSCLC xenografts. Apparent K ( i ) values for DHFR inhibition were 45, 26, and >200 nM for pralatrexate, methotrexate, and pemetrexed, respectively. A significantly greater percentage of radiolabeled pralatrexate entered the cells and was polyglutamylatated relative to methotrexate or pemetrexed. In vivo, pralatrexate showed superior anti-tumor activity in both NSCLC models, with more effective dose-dependent TGI in the more rapidly growing NCI-H460 xenografts. Pralatrexate demonstrated a distinct mechanistic and anti-tumor activity profile relative to methotrexate and pemetrexed. Pralatrexate exhibited enhanced cellular uptake and increased polyglutamylation, which correlated with increased TGI in NSCLC xenograft models.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dihydrofolate reductase [EC:1.5.1.3]

DHFR [HSA:1719 200895] [KO:K00287]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following a single dose of FOLOTYN 30 mg/m2, approximately 34% of the pralatrexate dose was excreted unchanged into urine. Following a radiolabeled pralatrexate dose, 39% (CV = 28%) of the dose was recovered in urine as unchanged pralatrexate and 34% (CV = 88%) in feces as unchanged pralatrexate and/or any metabolites. 10% (CV = 95%) of the dose was exhaled over 24 hours.

The steady-state volume of distribution of pralatrexate S- and R-diastereomers is 105 L and 37 L, respectively.

The total systemic clearance of pralatrexate diastereomers was 417 mL/min (S-diastereomer) and 191 mL/min (R-diastereomer).

The pharmacokinetics of pralatrexate administered as a single agent at a dose of 30 mg/sq m administered as an intravenous push over 3-5 minutes once weekly for 6 weeks in 7-week cycles have been evaluated in 10 patients with PTCL. The total systemic clearance of pralatrexate diastereomers was 417 mL/min (S-diastereomer) and 191 mL/min (R-diastereomer).

Pralatrexate total systemic exposure (AUC) and maximum plasma concentration (Cmax) increased proportionally with dose (dose range 30-325 mg/sq m, including pharmacokinetics data from high dose solid tumor clinical studies). The pharmacokinetics of pralatrexate did not change significantly over multiple treatment cycles, and no accumulation of pralatrexate was observed.

Pralatrexate diastereomers showed a steady-state volume of distribution of 105 L (S-diastereomer) and 37 L (R-diastereomer).

In vitro studies indicate that pralatrexate is approximately 67% bound to plasma proteins.

For more Absorption, Distribution and Excretion (Complete) data for Pralatrexate (7 total), please visit the HSDB record page.

Metabolism Metabolites

In vitro studies using human hepatocytes, liver microsomes and S9 fractions, and recombinant human CYP450 isozymes showed that pralatrexate is not significantly metabolized by the phase I hepatic CYP450 isozymes or phase II hepatic glucuronidases.

Wikipedia

Tinidazole

Drug Warnings

Treatment with FOLOTYN may cause mucositis. If /greater than or equal to/ Grade 2 mucositis is observed, dose should be modified.

Patients should be instructed to take folic acid and receive vitamin B12 to potentially reduce treatment-related hematological toxicity and mucositis. ... Patients should take low-dose oral folic acid on a daily basis. Folic acid should be initiated during the 10-day period preceding the first dose of FOLOTYN, and dosing should continue during the full course of therapy and for 30 days after the last dose of FOLOTYN. Patients should also receive a vitamin B12 intramuscular injection no more than 10 weeks prior to the first dose of FOLOTYN and every 8-10 weeks thereafter. Subsequent vitamin B12 injections may be given the same day as treatment with FOLOTYN.

Although FOLOTYN has not been formally tested in patients with renal impairment, caution is advised when administering FOLOTYN to patients with moderate to severe impairment. Monitor patients for renal function and systemic toxicity due to increased drug exposure.

For more Drug Warnings (Complete) data for Pralatrexate (10 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of pralatrexate was 12-18 hours (coefficient of variance (CV) = 62-120%).

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Interactions

Due to the contribution of renal excretion (approximately 34%) to the overall clearance of pralatrexate, concomitant administration of drugs that are subject to substantial renal clearance (eg, NSAIDs, trimethoprim/sulfamethoxazole) may result in delayed clearance of pralatrexate.

Dates

Gonen N, Assaraf YG: Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. Drug Resist Updat. 2012 Aug;15(4):183-210. doi: 10.1016/j.drup.2012.07.002. Epub 2012 Aug 23. [PMID:22921318]

Rodd AL, Ververis K, Karagiannis TC: Safety and efficacy of pralatrexate in the management of relapsed or refractory peripheral T-cell lymphoma. Clin Med Insights Oncol. 2012;6:305-14. doi: 10.4137/CMO.S8536. Epub 2012 Aug 21. [PMID:23032692]

FDA Approved Drug Products: FOLOTYN (pralatrexate injection) injection